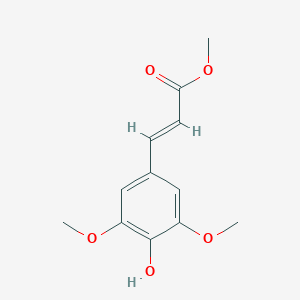

Sinapate de méthyle

Vue d'ensemble

Description

Methyl sinapate is a natural product found in Zanthoxylum piperitum, Raphanus sativus, and other organisms with data available.

Applications De Recherche Scientifique

Développement d'une crème solaire naturelle

Le sinapate de méthyle est étudié pour son potentiel en tant que crème solaire naturelle. Sa capacité à absorber les rayonnements UV nocifs en fait un candidat potentiel pour l'inclusion dans les formulations de crèmes solaires. Des recherches ont montré qu'il peut subir une voie de dégradation conduisant à un état de longue durée, ce qui est bénéfique pour un agent de protection solaire car cela indique sa stabilité après l'absorption des UV .

Propriétés photoprotectrices

Les propriétés photoprotectrices du this compound sont d'un grand intérêt. Des études utilisant la spectroscopie photoélectronique à champ ionisant pulsé à énergie cinétique nulle (ZEKE-PFI) ont permis de mieux comprendre les voies de dégradation de ses états électroniquement excités. Ces recherches sont cruciales pour concevoir des filtres solaires artificiels aux propriétés photoprotectrices améliorées .

Applications antioxydantes

Les dérivés du this compound, tels que l'acide sinapique et ses esters, sont connus pour leurs propriétés antioxydantes. Ces composés peuvent protéger les plantes et les organismes du stress oxydatif, ce qui suggère des applications potentielles dans le développement de produits riches en antioxydants pour la santé et le bien-être .

Spectroscopie moléculaire

Le this compound est utilisé dans des études de spectroscopie moléculaire pour comprendre les voies de conversion interne accessibles à ce composé. Des méthodes spectroscopiques laser à haute résolution ont été employées pour observer des voies de dégradation non détectées auparavant, contribuant à la connaissance de la dynamique moléculaire .

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl sinapate is a derivative of a natural sunscreen and its primary targets are the cells that are exposed to UV radiation . It has been found to increase the frequency of cells with chromosome aberrations in the CHO K-1 cells treated with MMC, 4NQO, or UV .

Mode of Action

Methyl sinapate interacts with its targets by absorbing harmful UV radiation . This absorption of UV photons is the first step in a complex process that leads to the protection of cells from the adverse effects of UV exposure . The compound undergoes distinct structural changes upon electronic excitation .

Biochemical Pathways

Methyl sinapate is involved in the phenylpropanoid biosynthesis pathway . This pathway leads to the accumulation of UV-absorbing sinapate esters in plants . The induction of FERULIC ACID 5-HYDROXYLASE 1 (FAH1), a key enzyme in this pathway, depends on the bZIP transcription factors ELONGATED HYPOCOTYL 5 (HY5) and HY5-HOMOLOG (HYH) that function downstream of all three photoreceptors .

Pharmacokinetics

Its ability to absorb uv radiation suggests that it may have good bioavailability when applied topically .

Result of Action

The result of methyl sinapate’s action is the protection of cells from the harmful effects of UV radiation . It achieves this by increasing the frequency of cells with chromosome aberrations, thereby enhancing the cells’ ability to resist damage from UV exposure .

Action Environment

The action of methyl sinapate is influenced by environmental factors such as exposure to UV radiation . Its effectiveness as a sunscreen is also affected by solvent-solute interactions, which can affect the electronic structure and excited-state decay dynamics of the compound .

Analyse Biochimique

Biochemical Properties

Methyl sinapate interacts with various enzymes, proteins, and other biomolecules. It is involved in multiple biological processes in plants . The metabolic network of methyl sinapate includes enzymes such as UDP-glucose:sinapate glucosyltransferase (SGT), sinapoylglucose:choline sinapoyltransferase (SCT), sinapoylglucose:l-malate sinapoyltransferase (SMT), and sinapoylcholine (sinapine) esterase (SCE) .

Cellular Effects

Methyl sinapate has been found to have various cellular effects. It has been reported to have antioxidant, anti-microbial, anti-cancer, and UV filtering activities . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of methyl sinapate involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl sinapate change over time. Studies have shown how solvent-solute interactions affect the electronic structure and excited-state decay dynamics of the chromophore .

Metabolic Pathways

Methyl sinapate is involved in the shikimate/phenylpropanoid pathway, which leads to the production of a broad spectrum of O-ester conjugates . It interacts with enzymes such as SGT, SCT, SMT, and SCE .

Transport and Distribution

It is known that sinapate esters, to which methyl sinapate belongs, are abundantly found in different plant parts .

Propriétés

IUPAC Name |

methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)17-3)7-10(16-2)12(9)14/h4-7,14H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLPYWLKSLVYOI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20733-94-2 | |

| Record name | Antithiamine factor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020733942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

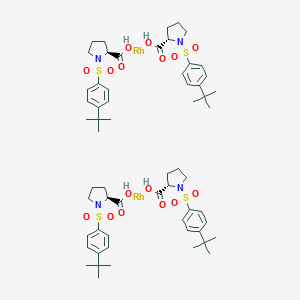

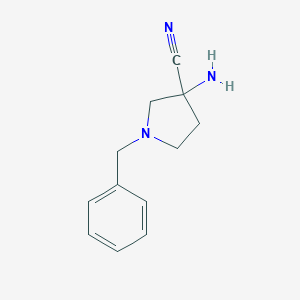

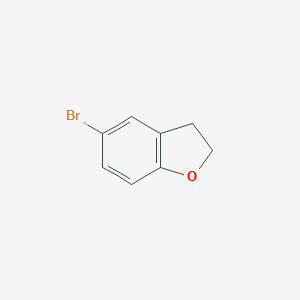

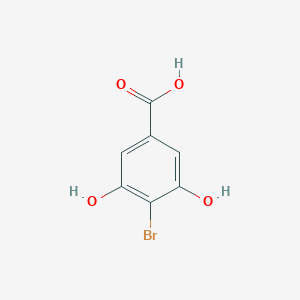

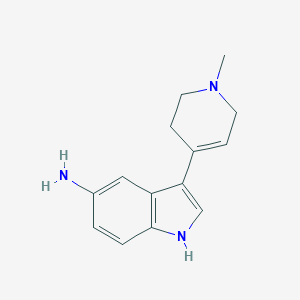

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Methyl sinapate has a molecular formula of C12H14O5 and a molecular weight of 238.24 g/mol.

ANone: Yes, several research papers provide spectroscopic data for methyl sinapate, including:

- 13C NMR and Mass Spectrometry Data: [] This study reports the 13C NMR and mass spectral data for methyl sinapate and various synthesized esters.

- UV, IR, 1H, 13C, and 2D NMR Data: [] This research utilizes UV, IR, and various NMR techniques (1H, 13C, 2D) to elucidate the structure of methyl sinapate isolated from Kopsia singapurensis Ridl.

ANone: While specific material compatibility data is not provided in the papers, methyl sinapate's solubility in various organic solvents has been investigated. Studies have determined its solubility in:

- tert-butanol, tert-pentanol, ethyl acetate, and n-hexane: [] This research determined solubilities and thermodynamic properties of dissolution for methyl sinapate in these solvents.

- Eight imidazolium-based ionic liquids: [] This study explored methyl sinapate's solubility in various ionic liquids composed of PF6− and BF4− anions.

ANone: The research primarily focuses on methyl sinapate's potential as a natural antioxidant and its role in plant biology. Further research is needed to explore applications based on its material compatibility and stability under various conditions.

ANone: Hydrolysis of methyl sinapate and other related compounds by FAEs plays a significant role in:

- Biodegradation of plant cell walls: [] FAEs contribute to the breakdown of plant materials by releasing ferulic acid from its esterified forms, including methyl sinapate.

- Improving the digestibility of plant biomass: [] FAEs enhance the enzymatic digestibility of plant cell walls, potentially improving the utilization of plant biomass for various applications.

ANone: Yes, computational chemistry has been employed to investigate the photoprotection mechanism of methyl sinapate:

- Quantum chemical calculations and femtosecond transient absorption spectroscopy: [, ] These studies utilized computational methods alongside experimental techniques to understand the excited-state dynamics of methyl sinapate and its photoisomerization process.

ANone: Several studies highlight the impact of structural modifications on methyl sinapate's properties:

- Hydroxyl group methylation and antioxidant activity: [] This research indicates that methylation of the hydroxyl group on the phenol ring of methyl sinapate decreases its free radical scavenging activity.

- Substitution and UV energy dissipation mechanisms: [] This study reveals that substitution patterns on the aromatic ring of methyl sinapate influence its UV energy dissipation mechanisms, impacting its potential as a sunscreen agent.

- Ester chain length and anti-inflammatory activity: [] This research shows that increasing the ester chain length of sinapic acid esters, including methyl sinapate, generally enhances their anti-inflammatory activity in a rat paw edema model.

A: While specific stability data is limited in the provided research, one study mentions the thermal instability of the cis form of methyl sinapate. [] Further research is needed to comprehensively assess its stability under various storage conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)